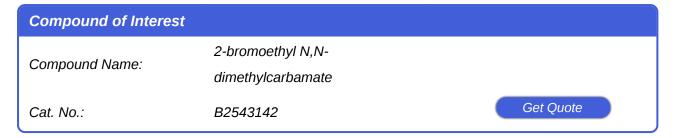


Spectroscopic and Synthetic Profile of 2-Bromoethyl N,N-Dimethylcarbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for **2-bromoethyl N,N-dimethylcarbamate**. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromoethyl N,N-dimethylcarbamate**. These predictions are based on computational models and empirical data for analogous chemical structures. It is important to note that experimental verification is required for confirmation.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of **2-bromoethyl N,N- dimethylcarbamate** are presented below. This data is useful for the identification of the



compound in mass spectrometric analyses.

Adduct	Predicted m/z
[M+H] ⁺	195.99677
[M+Na] ⁺	217.97871
[M-H] ⁻	193.98221
[M+NH ₄] ⁺	213.02331
[M+K] ⁺	233.95265
[M+H-H ₂ O] ⁺	177.98675
[M+HCOO] ⁻	239.98769
[M+CH₃COO] ⁻	254.00334

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for **2-bromoethyl N,N-dimethylcarbamate** in CDCl₃ are outlined below. The multiplicity, integration, and proposed assignments are also included.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.30	Triplet (t)	2H	-O-CH ₂ -CH ₂ Br
~3.50	Triplet (t)	2H	-O-CH2-CH2Br
~2.95	Singlet (s)	6H	-N(CH3)2

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for **2-bromoethyl N,N-dimethylcarbamate** in CDCl₃ are provided in the following table.



Chemical Shift (ppm)	Assignment
~156	C=O (Carbamate)
~65	-O-CH ₂ -CH ₂ Br
~36	-N(CH₃)₂
~29	-O-CH ₂ -CH ₂ Br

Predicted Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption bands for **2-bromoethyl N,N-dimethylcarbamate** are listed below. These frequencies correspond to the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~2930-2850	C-H stretch (alkane)
~1700	C=O stretch (carbamate)
~1465	C-H bend (alkane)
~1260	C-O stretch (ester)
~1180	C-N stretch (amine)
~650	C-Br stretch (alkyl halide)

Proposed Experimental Protocol: Synthesis of 2-Bromoethyl N,N-Dimethylcarbamate

This section outlines a plausible and detailed experimental protocol for the synthesis of **2-bromoethyl N,N-dimethylcarbamate** from commercially available starting materials. This procedure is based on standard organic synthesis methodologies for the formation of carbamates.

Reaction Scheme:



2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → **2-Bromoethyl N,N-dimethylcarbamate** + HCl

Materials and Reagents:

- 2-Bromoethanol
- N,N-Dimethylcarbamoyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

- Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 2 M concentration relative to 2-bromoethanol).
- Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Carbamoyl Chloride Addition: Dissolve N,N-dimethylcarbamoyl chloride (1.05 eq) in a
 minimal amount of anhydrous DCM and add it to the dropping funnel. Add the N,Ndimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a
 period of 30 minutes.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer



chromatography (TLC).

- Workup: Upon completion of the reaction, quench the reaction by the slow addition of water.
 Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromoethyl N,N-dimethylcarbamate.

Characterization:

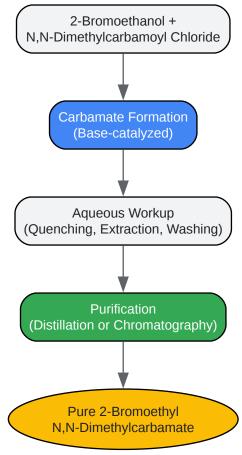
The structure and purity of the synthesized **2-bromoethyl N,N-dimethylcarbamate** should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic and analytical workflow for **2-bromoethyl N,N-dimethylcarbamate**.

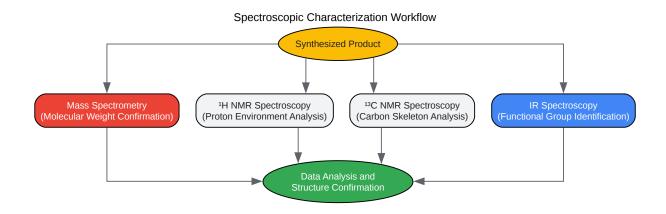


Synthesis Workflow for 2-Bromoethyl N,N-Dimethylcarbamate



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Caption: Proposed synthesis workflow for 2-bromoethyl N,N-dimethylcarbamate.





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Caption: Workflow for the spectroscopic characterization of the synthesized product.

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